1-Methoxy-4-[(E)-prop-1-enyl]bicyclo[2.2.2]octane
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Overview
Description
1-Methoxy-4-[(E)-prop-1-enyl]bicyclo[222]octane is an organic compound with the molecular formula C12H20O It is characterized by a bicyclo[222]octane core structure with a methoxy group and a prop-1-enyl group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methoxy-4-[(E)-prop-1-enyl]bicyclo[2.2.2]octane typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the bicyclo[2.2.2]octane core, which can be derived from readily available precursors.
Alkene Formation: The prop-1-enyl group is introduced via an elimination reaction, often using a base such as potassium tert-butoxide to generate the double bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
1-Methoxy-4-[(E)-prop-1-enyl]bicyclo[2.2.2]octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the double bond to a single bond, yielding a saturated derivative.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), alkyl halides
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Saturated derivatives
Substitution: Halides, amines
Scientific Research Applications
1-Methoxy-4-[(E)-prop-1-enyl]bicyclo[2.2.2]octane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Methoxy-4-[(E)-prop-1-enyl]bicyclo[2.2.2]octane involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 1-Methoxy-4-methylbicyclo[2.2.2]octane
- 1-Methoxy-4-ethylbicyclo[2.2.2]octane
- 1-Methoxy-4-isopropylbicyclo[2.2.2]octane
Uniqueness
1-Methoxy-4-[(E)-prop-1-enyl]bicyclo[2.2.2]octane is unique due to the presence of the prop-1-enyl group, which imparts distinct chemical and biological properties compared to its analogs. This structural feature may influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-methoxy-4-[(E)-prop-1-enyl]bicyclo[2.2.2]octane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O/c1-3-4-11-5-8-12(13-2,9-6-11)10-7-11/h3-4H,5-10H2,1-2H3/b4-3+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHYGBFILPZILCI-ONEGZZNKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC12CCC(CC1)(CC2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C12CCC(CC1)(CC2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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